molecular formula C14H12N2O3 B5806439 phenyl 2-benzoylhydrazinecarboxylate

phenyl 2-benzoylhydrazinecarboxylate

Cat. No. B5806439
M. Wt: 256.26 g/mol
InChI Key: WWFVUGJXOSYCLO-UHFFFAOYSA-N
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Description

Phenyl 2-benzoylhydrazinecarboxylate, also known as PBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBH is a hydrazine derivative that is widely used in organic synthesis and has shown promising results in various fields of research.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Phenyl 2-benzoylhydrazinecarboxylate derivatives, specifically pyrazoline derivatives, have been studied for their anti-inflammatory and analgesic properties. For instance, certain pyrazoline compounds demonstrated more potent anti-inflammatory and analgesic activity than standard drugs, along with a lower ulcerogenic index (Amir, Kumar, & Khan, 2008).

Molecular Structure Analysis

  • The molecular structure of compounds related to this compound, such as 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, has been analyzed using techniques like IR, NMR, X-ray diffraction, and computational methods. These studies provide insights into the compound's geometry and electronic properties, aiding in the development of new materials and drugs (Demir, Dinçer, Korkusuz, & Yıldırım, 2010).

Synthesis of Novel Derivatives

  • Research has focused on synthesizing new derivatives of this compound for various biological evaluations. For example, quinazolin-4(3H)-ones derivatives have been synthesized and assessed for their anticonvulsant properties (Gupta et al., 2013).

Antibacterial Applications

  • Some derivatives of this compound have been explored for their antibacterial activity. Studies have shown that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents (Salih, 2008).

Radical Arylation Reactions

  • The compound has been utilized in radical arylation reactions, showcasing its potential in organic synthesis. These reactions are important for creating substituted biphenyls and other complex organic structures, contributing to the advancement of organic chemistry and material science (Jasch, Scheumann, & Heinrich, 2012).

Synthesis of Complex Molecular Structures

  • Research has also delved into the synthesis of complex molecular structures such as benzimidazoles and benzothiazoles, utilizing this compound derivatives. These studies aid in the creation of new compounds with potential applications in various fields, including pharmaceuticals (Naresh, Kant, & Narender, 2014).

Antioxidant and Anti-Inflammatory Activity

  • Derivatives of this compound have been synthesized and evaluated for their antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. These studies are crucial for identifying new therapeutic agents (Debnath & Manjunath, 2011).

properties

IUPAC Name

phenyl N-benzamidocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-13(11-7-3-1-4-8-11)15-16-14(18)19-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFVUGJXOSYCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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